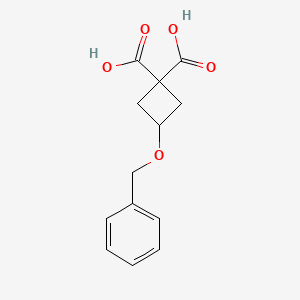

3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid

Description

Table 1: Key Molecular Parameters

The carboxylic acid groups exhibit intramolecular hydrogen bonding with the benzyloxy oxygen in certain conformers, further stabilizing the puckered geometry. This interaction creates a pseudo-six-membered ring structure, as observed in related cyclobutane dicarboxylates.

Properties

IUPAC Name |

3-phenylmethoxycyclobutane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c14-11(15)13(12(16)17)6-10(7-13)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRCCQROQBVCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348601 | |

| Record name | 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84182-46-7 | |

| Record name | 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid typically involves the reaction of cyclobutane-1,1-dicarboxylic acid with benzyl alcohol under acidic or basic conditions to form the benzyloxy derivative . The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Benzoic acid or benzaldehyde derivatives.

Reduction: Cyclobutane-1,1-dimethanol derivatives.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid is C₁₃H₁₄O₅, with a molecular weight of approximately 250.25 g/mol. The compound features a cyclobutane ring substituted with a benzyloxy group and two carboxylic acid groups, which significantly influence its chemical reactivity and biological properties.

This compound has several notable applications across different scientific domains:

Chemistry :

- Used as a building block for the synthesis of more complex molecules.

- Serves as a reagent in organic synthesis.

Biology :

- Investigated for potential biological activities, including antimicrobial and anticancer properties.

- Studies have shown its efficacy in inhibiting cancer cell proliferation in vitro .

Medicine :

- Explored for its potential in drug development, particularly in designing novel therapeutic agents.

- Its structural features allow it to interact with specific molecular targets, modulating enzyme or receptor activity .

Industry :

- Employed in the production of specialty chemicals and materials with specific properties.

The biological activity of this compound has been a focal point in research. Notably:

- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been evaluated against cisplatin as a standard in cytotoxicity assays .

- Mechanism of Action : The benzyloxy group can interact with biological molecules through hydrogen bonding, influencing their structure and function.

Case Study 1: Anticancer Activity

In a study assessing the cytotoxicity of this compound on cancer cells, researchers found that treatment with this compound resulted in significant cell death at concentrations ranging from 0 to 200 µM. The results indicated that the compound could serve as a lead for developing new anticancer drugs .

Case Study 2: Synthesis Optimization

Research focusing on the optimization of synthetic routes for this compound highlighted the efficiency of palladium-catalyzed reactions. These methods allowed for higher yields and purities compared to traditional synthesis techniques .

Table 2: Comparison with Similar Compounds

| Compound | Unique Features | Applications |

|---|---|---|

| Cyclobutane-1,1-dicarboxylic acid | Lacks benzyloxy group; less reactive | Basic organic synthesis |

| 3-(Methoxy)cyclobutane-1,1-dicarboxylic acid | Contains methoxy instead of benzyloxy; different reactivity | Organic synthesis |

| 3-(Phenylmethoxy)cyclobutane-1,1-dicarboxylic acid | Phenylmethoxy group alters chemical properties | Specialty chemical production |

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their structure and function . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The benzyloxy group in this compound increases lipophilicity compared to the parent compound, improving compatibility with hydrophobic drug carriers like PLGA nanoparticles .

- Reactivity : Iodo-substituted derivatives exhibit higher electrophilicity, enabling participation in cross-coupling reactions .

Biological Activity

3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid is an organic compound notable for its unique bicyclic structure and potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄O₅, with a molecular weight of approximately 250.25 g/mol. The compound features a cyclobutane ring with a benzyloxy substituent and two carboxylic acid groups at the 1-position, which significantly influence its chemical reactivity and biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄O₅ |

| Molecular Weight | 250.25 g/mol |

| Functional Groups | Benzyloxy, Carboxylic Acids |

| Synthesis Methods | Diels-Alder reaction, Palladium-catalyzed cyclization |

Synthesis

Synthesis of this compound can be achieved through various methods, including:

- Diels-Alder Reaction : Involves the reaction of furan with maleic anhydride followed by benzylation.

- Palladium-Catalyzed Reactions : These methods allow for functionalization and cyclization to yield the desired compound.

Characterization techniques such as nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Biological Activity

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest it may possess significant pharmacological properties similar to other compounds with related structures.

Potential Pharmacological Effects

- Anti-inflammatory Activity : Compounds with similar bicyclic structures have demonstrated anti-inflammatory effects in various studies.

- Analgesic Properties : The presence of the benzyloxy group may enhance lipophilicity, potentially improving its cellular uptake and analgesic activity .

- Interaction with Biological Macromolecules : Initial investigations indicate that this compound may interact with enzymes or receptors, leading to diverse biological effects. Such interactions are crucial for understanding its therapeutic potential .

Case Studies and Experimental Findings

In vitro studies have been conducted to evaluate the cytotoxicity and biological efficacy of this compound. For instance:

- Cell Viability Assays : Using MTT assays, researchers treated various cell lines with different concentrations of the compound (0 to 200 µM). The results indicated a dose-dependent effect on cell viability compared to control treatments .

Table 2: Summary of In Vitro Studies

Q & A

Q. What are the established synthetic routes for 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid and its intermediates?

The synthesis of cyclobutane-1,1-dicarboxylic acid derivatives typically involves cyclization reactions. For example, cyclobutane-1,1-dicarboxylic acid diethyl ester can be synthesized via base-mediated cyclization of 1,3-dibromopropane with malonic acid diethyl ester, followed by hydrolysis to yield the free acid . For the benzyloxy-substituted analog, esterification or protection strategies may be employed. Evidence for diisopropyl ester derivatives (CAS 869109-30-8) suggests that protecting group chemistry (e.g., benzyloxy introduction via alkylation) is feasible, though specific protocols require optimization of reaction conditions (e.g., solvent, temperature) .

Q. How can the purity and stability of this compound be validated during synthesis?

Purification methods include recrystallization (e.g., using polar aprotic solvents) or chromatography (silica gel, eluents like ethyl acetate/hexane). Stability testing under varying temperatures and pH conditions is critical. Cyclobutane-1,1-dicarboxylic acid derivatives are prone to decarboxylation at elevated temperatures (>100°C) . Analytical techniques such as HPLC (C18 columns, UV detection at 210–220 nm) and NMR (monitoring carboxyl proton signals at δ ~12–13 ppm) are recommended for purity assessment .

Q. What are the key safety precautions for handling this compound in laboratory settings?

While no explicit GHS classification exists for this compound, structurally similar dicarboxylic acids (e.g., cyclobutane-1,1-dicarboxylic acid) are corrosive (GHS Category 1B, H314) . Recommended precautions include:

- Use of PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Fume hood for weighing and reactions.

- Spill management: Neutralize with sodium bicarbonate, then collect with inert absorbents .

Advanced Research Questions

Q. How do the pKa values of this compound influence its coordination chemistry with metal ions?

The acid’s pKa values determine its deprotonation behavior in aqueous solutions. For cyclobutane-1,1-dicarboxylic acid, pKa1 = 3.00 and pKa2 = 5.57 at 25°C and 0.10 M ionic strength, enabling formation of mono- or di-deprotonated species under physiological conditions . In Pd(II) complexes, the dicarboxylate ligand binds via the two carboxylate groups, forming stable 1:1 or 1:2 metal-ligand complexes (logβ values up to 5.48 for Pd systems) . The benzyloxy group may sterically hinder coordination, requiring spectroscopic validation (e.g., FT-IR for carboxylate stretching modes at ~1600 cm⁻¹) .

Q. What challenges arise in resolving the conformational dynamics of this compound via X-ray crystallography?

X-ray studies of cyclobutane-1,1-dicarboxylic acid reveal static or dynamic disorder in the cyclobutane ring due to puckering flexibility . For the benzyloxy derivative, additional torsional freedom from the benzyl group may complicate electron density maps. Strategies to mitigate this include:

Q. How can this compound be utilized in designing metallodrugs or coordination polymers?

Cyclobutane-1,1-dicarboxylic acid derivatives act as bridging ligands in lanthanide coordination polymers (e.g., {[Ln₂(L)₃(H₂O)₂]·2nCH₃OH}) with potential magnetic or luminescent properties . In platinum(II) anticancer agents, the dicarboxylate moiety replaces labile ligands (e.g., chloride in cisplatin), enhancing stability. For example, cyclobutane-1,1-dicarboxylate-platinum(II) complexes exhibit antiproliferative activity against cancer cell lines (IC₅₀ ~1–10 µM) .

Q. What analytical methods are suitable for detecting decomposition products during thermal or hydrolytic degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.